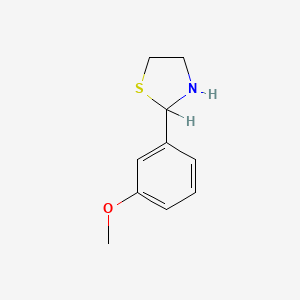

2-(3-Methoxyphenyl)thiazolidine

Descripción general

Descripción

2-(3-Methoxyphenyl)thiazolidine is a heterocyclic organic compound featuring a five-membered ring structure that includes both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)thiazolidine typically involves the reaction of 3-methoxybenzaldehyde with cysteamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

3-Methoxybenzaldehyde+Cysteamine Hydrochloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and solvent recovery systems to enhance yield and reduce waste.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents on the nitrogen atom.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: N-substituted thiazolidines.

Substitution: Halogenated methoxyphenyl thiazolidines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antimicrobial Activity

Thiazolidine derivatives, including 2-(3-Methoxyphenyl)thiazolidine, have shown significant antimicrobial properties. Research indicates that thiazolidine compounds can inhibit the growth of various bacteria and fungi. For instance, certain thiazolidine derivatives have demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity against these pathogens .

Anticancer Effects

Studies have reported the anticancer potential of thiazolidine derivatives. For example, compounds similar to this compound have been evaluated for their antiproliferative effects on several cancer cell lines including MDA-MB-231 and HCT116. The results suggest that these compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Anti-inflammatory Properties

Thiazolidines have been studied for their anti-inflammatory effects as well. The presence of the thiazolidine ring in certain compounds has been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including multicomponent reactions and click chemistry. These synthetic strategies not only enhance yield but also improve the purity and selectivity of the desired product. For instance, researchers have successfully synthesized thiazolidine derivatives using environmentally friendly methods that align with green chemistry principles .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of thiazolidine derivatives, researchers synthesized a series of compounds based on the thiazolidine scaffold and tested their effects on human cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics, highlighting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of this compound against a panel of bacterial strains. The compound was found to possess broad-spectrum activity, effectively inhibiting both Gram-positive and Gram-negative bacteria. The findings support further exploration of this compound as a lead for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-(3-Methoxyphenyl)thiazolidine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Thiazolidine: The parent compound without the methoxyphenyl group.

2-Phenylthiazolidine: Similar structure but with a phenyl group instead of a methoxyphenyl group.

2-(4-Methoxyphenyl)thiazolidine: Similar structure but with the methoxy group at the para position.

Uniqueness: 2-(3-Methoxyphenyl)thiazolidine is unique due to the presence of the methoxy group at the meta position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall pharmacological profile.

Actividad Biológica

2-(3-Methoxyphenyl)thiazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiazolidine ring structure with a methoxyphenyl substituent, which contributes to its unique pharmacological profile. The thiazolidine moiety is known for its involvement in various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activities

1. Antimicrobial Properties

Research has indicated that thiazolidine derivatives, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

2. Anticancer Effects

Thiazolidine derivatives have been explored for their anticancer properties. They have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Activity

The compound has also been implicated in anti-inflammatory responses. Thiazolidines can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Research Findings

A variety of studies have investigated the biological activity of this compound and its derivatives:

-

Case Study: Antimicrobial Screening

A study screened several thiazolidine derivatives for antimicrobial activity against common pathogens. Results indicated that compounds with similar structures demonstrated significant inhibitory effects on bacterial growth, highlighting the potential of this compound as an antimicrobial agent. -

Case Study: Anticancer Mechanisms

In vitro studies have shown that thiazolidine derivatives can disrupt cancer cell metabolism and induce apoptosis through the activation of caspase pathways. For example, a derivative was tested against breast cancer cell lines and resulted in reduced cell viability and increased markers of apoptosis . -

Case Study: Toxicological Assessment

Toxicological studies using zebrafish models revealed that certain thiazolidine derivatives could induce oxidative stress at higher concentrations, leading to cellular damage. This underscores the importance of dose optimization in therapeutic applications .

Comparative Analysis of Thiazolidine Derivatives

| Compound Name | Structural Features | Biological Activities |

|---|---|---|

| 1,3-Thiazolidine-4-one | Contains a thiazolidine ring | Antidiabetic properties |

| 5-Methylthiazolidine-2-thione | Contains sulfur in the ring | Noted for antimicrobial effects |

| This compound | Methoxyphenyl group attached | Antimicrobial, anticancer, anti-inflammatory |

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-4,7,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZFHPGDLDKIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902982 | |

| Record name | NoName_3560 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67086-85-5 | |

| Record name | Thiazolidine, 2-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67086-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolidine, 2-(m-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(benzo[d]isoxazol-3-yl)-2-(3-methoxyphenyl)thiazolidine-4-one (compound 3b) interact with its target and what are the downstream effects?

A1: While the exact mechanism of action of compound 3b is still under investigation, in silico target prediction suggests that it targets the FtsK motor domain of DNA translocase in Salmonella typhi []. FtsK plays a crucial role in bacterial cell division, specifically in chromosome segregation. Disruption of FtsK function by compound 3b is hypothesized to impair chromosome segregation, ultimately inhibiting bacterial cell division and leading to bacterial death.

Q2: What is the Structure-Activity Relationship (SAR) observed for 2-(3-methoxyphenyl)thiazolidine-4-one derivatives and their antibacterial activity?

A2: The provided research focuses on the synthesis and antibacterial evaluation of a series of novel this compound-4-one derivatives. While the study doesn't delve into a comprehensive SAR analysis, it highlights that the substituent at the 3-position of the thiazolidine-4-one ring significantly impacts the antibacterial activity. Specifically, the presence of a 3-(benzo[d]isoxazol-3-yl) group in compound 3b significantly enhances the inhibitory activity against Salmonella typhi compared to other synthesized derivatives []. This suggests that the 3-position plays a crucial role in target binding and subsequent antibacterial activity. Further studies exploring various substituents at this position are needed to establish a detailed SAR profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.